

Physical and chemical properties of mucochloric acid

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Compound of Interest

Compound Name: 3,4-Dichloro-5-hydroxyfuran-2(5H)-one

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Mucochloric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucochloric acid, systematically known as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a highly reactive organic compound with a diverse range of applications in chemical synthesis and as a subject of toxicological interest. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, along with two chlorine atoms on a double bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including pyridazinones and other pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of mucochloric acid, detailed experimental protocols for its synthesis and analysis, and an examination of its biological implications, particularly its role in genotoxicity and the cellular signaling pathways it triggers.

Physical and Chemical Properties

Mucochloric acid is a colorless to yellowish crystalline solid.^[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for laboratory and research applications.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ Cl ₂ O ₃	[1][2][3]
Molecular Weight	168.96 g/mol	[1][2][3]
CAS Number	87-56-9	[1][2][3]
IUPAC Name	(2Z)-2,3-dichloro-4-oxobut-2-enoic acid	[1]
Synonyms	Dichloromalealdehydic acid, α,β-Dichloro-β-formylacrylic acid	[1][3]
Appearance	Colorless to yellowish crystalline solid	[1]
Melting Point	125-128 °C	[4][5]
Boiling Point	238.75 °C (rough estimate)	[4]
Solubility	Slightly soluble in cold water; soluble in hot water, alcohol, ether, and hot benzene. Soluble in DMSO and chlorinated/oxygenated solvents.	[1][2][3]
pKa	4.20	[1]
Density	1.85 g/cm ³	[4]
Flash Point	100 °C (212 °F) (closed cup)	[1]
Vapor Pressure	0.001 mmHg	[1]

Experimental Protocols

Synthesis of Mucochloric Acid from Furfural

This protocol is adapted from established methods for the oxidative chlorination of furfural.[6] A detailed procedure for the analogous synthesis of mucobromic acid from furfural and bromine

provides a useful reference for the setup and execution of this synthesis.

Materials:

- Furfural (freshly distilled)
- Concentrated Hydrochloric Acid (HCl)
- Chlorine gas (Cl₂)
- Ice
- Distilled water
- Round-bottom flask (3-necked)
- Gas inlet tube
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Buchner funnel and flask
- Filter paper

Procedure:

- In a 3-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser, place a concentrated aqueous solution of hydrochloric acid.
- Cool the flask in an ice bath to a temperature between 0-10 °C.
- Begin bubbling chlorine gas through the stirred hydrochloric acid solution.

- Concurrently, slowly add freshly distilled furfural to the reaction mixture. The molar ratio of chlorine to furfural should be at least 6:1 to ensure complete reaction.
- Maintain the reaction temperature between 60-110 °C after the initial cooling period. The reaction is exothermic, so careful monitoring and control of the addition rates are crucial.
- After the addition of furfural is complete, continue to bubble chlorine gas through the mixture for an additional 30 minutes to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the mucochloric acid.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the crude product with small portions of ice-cold water to remove residual hydrochloric acid and other water-soluble impurities.
- The crude mucochloric acid can be further purified by recrystallization.

Purification by Crystallization

Materials:

- Crude mucochloric acid
- Distilled water
- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Filter paper
- Activated charcoal (optional)

Procedure:

- Place the crude mucochloric acid in an Erlenmeyer flask.
- Add a minimal amount of hot distilled water to dissolve the solid completely. Mucochloric acid is more soluble in hot water than in cold water.
- If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes to adsorb colored impurities.
- While hot, filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. It is important to keep the solution hot during filtration to prevent premature crystallization.
- Allow the filtrate to cool slowly to room temperature. As the solution cools, pure mucochloric acid will crystallize out.
- Further cool the flask in an ice bath to maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold water.
- Dry the crystals in a desiccator or in a low-temperature oven.

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For an organic acid like mucochloric acid, reversed-phase HPLC is a suitable method.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)

- Mobile phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where mucochloric acid has significant absorbance (e.g., 210-260 nm).

Procedure:

- Prepare a standard stock solution of mucochloric acid of known concentration in a suitable solvent (e.g., mobile phase).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 μm syringe filter.
- Inject the standards and the sample onto the HPLC system.
- Identify the mucochloric acid peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of mucochloric acid in the sample by comparing the peak area with the calibration curve generated from the standards.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds, which are then detected and identified by mass spectrometry. For non-volatile compounds like mucochloric acid, a derivatization step is necessary to increase volatility.

Instrumentation:

- GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

- Derivatizing agent (e.g., a silylating agent like BSTFA or MSTFA).
- Temperature-programmable oven.

Procedure:

- Derivatization: In a vial, react a known amount of the dried mucochloric acid sample with a silylating agent in the presence of a catalyst (e.g., pyridine) at an elevated temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) ester.
- GC Separation: Inject a small volume of the derivatized sample into the GC. The oven temperature is typically programmed to ramp from a lower temperature to a higher temperature to ensure good separation of components.
- MS Detection: As the derivatized mucochloric acid elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a chemical fingerprint for identification.
- Analysis: Identify the derivatized mucochloric acid by its retention time and by comparing its mass spectrum to a library of known spectra or by interpreting the fragmentation pattern. Quantification can be achieved using an internal standard.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds.

Procedure:

- Prepare the sample, typically as a KBr pellet (mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk) or by dissolving it in a suitable solvent for liquid-cell analysis.
- Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).

- Interpretation of the Spectrum:
 - O-H stretch: A broad absorption band in the region of 3300-2500 cm^{-1} is characteristic of the carboxylic acid O-H group.
 - C=O stretch: A strong, sharp absorption peak around 1700-1750 cm^{-1} corresponds to the carbonyl group of the carboxylic acid. Another C=O stretching vibration from the aldehyde group may also be present in this region.
 - C=C stretch: An absorption in the region of 1620-1680 cm^{-1} is expected for the carbon-carbon double bond.
 - C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm^{-1}) can be attributed to the C-Cl bonds.

d) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ^1H and ^{13}C NMR are most common for organic molecules.

Procedure:

- Dissolve a small amount of the mucochloric acid sample in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O).
- Record the ^1H and ^{13}C NMR spectra.
- Interpretation of the Spectra:
 - ^1H NMR:
 - Aldehydic proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9-10 ppm.
 - Carboxylic acid proton (-COOH): A broad singlet is expected in the very downfield region, typically above δ 10 ppm. The exact chemical shift is dependent on the solvent and concentration.

- ^{13}C NMR:
 - Carbonyl carbons ($\text{C}=\text{O}$): Two distinct signals are expected in the downfield region (δ 160-200 ppm) for the carboxylic acid and aldehyde carbonyl carbons.
 - Olefinic carbons ($\text{C}=\text{C}$): Two signals are expected for the two carbons of the double bond, with their chemical shifts influenced by the attached chlorine atoms.

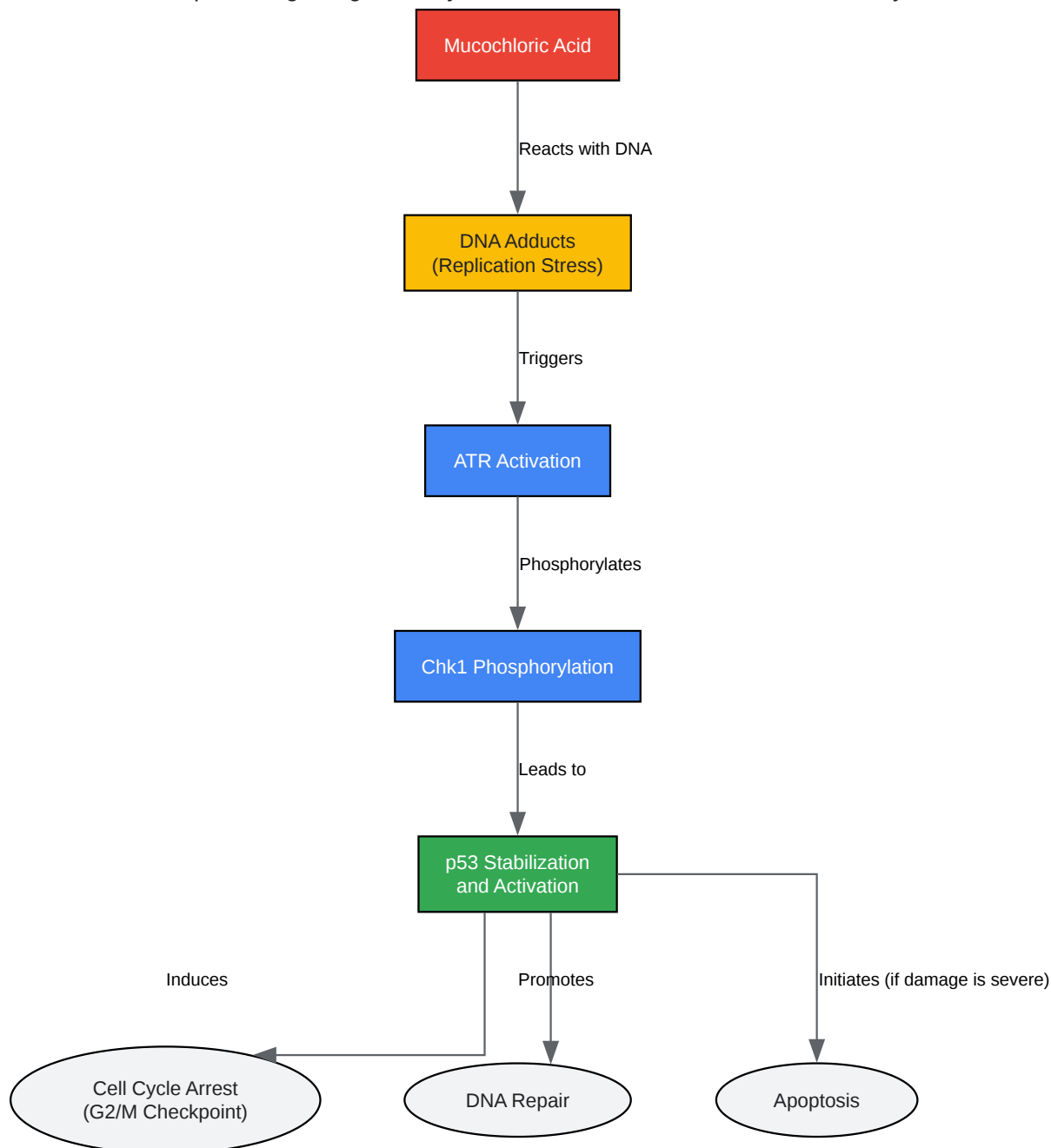
Biological Activity and Signaling Pathways

Mucochloric acid is recognized for its genotoxic properties, primarily stemming from its ability to form adducts with DNA.^[1] As an α,β -unsaturated carbonyl compound, it can react with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.

Proposed DNA Damage Response Pathway

The cellular response to DNA damage induced by agents like mucochloric acid is a complex process involving a network of signaling pathways designed to arrest the cell cycle, initiate DNA repair, or trigger apoptosis if the damage is too severe. A key pathway activated by DNA adducts and resulting replication stress is the ATR-p53 signaling cascade.

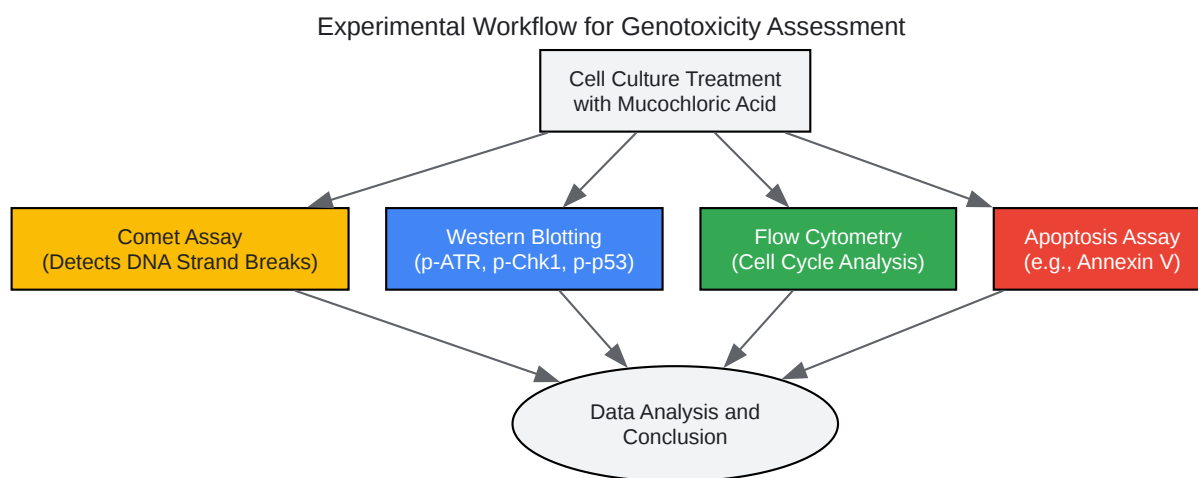
Proposed Signaling Pathway for Mucochloric Acid-Induced Genotoxicity

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Mucochloric Acid-Induced DNA Damage Response Pathway

Workflow for Investigating Genotoxicity:

The following workflow outlines the experimental steps to investigate the genotoxic effects of mucochloric acid and its impact on the DNA damage response pathway.



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Workflow for Genotoxicity Assessment

Conclusion

Mucochloric acid remains a compound of significant interest due to its utility in organic synthesis and its biological activity. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis, purification, and analysis of this compound. Furthermore, the elucidation of its genotoxic mechanisms and the signaling pathways it perturbs is crucial for assessing its toxicological risk and for the potential development of novel therapeutic strategies that may exploit these pathways. This guide serves as a comprehensive resource for professionals working with or investigating the multifaceted nature of mucochloric acid.

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